Impd(3')apim
説明
The term "IMPD" in the provided evidence primarily refers to the Investigational Medicinal Product Dossier, a regulatory document required for clinical trial authorization in the European Union (EU). It compiles data on the quality, safety, and efficacy of investigational medicinal products (IMPs), including manufacturing processes, stability, non-clinical pharmacology/toxicology, and clinical trial results . The IMPD follows the Common Technical Document (CTD) format, aligning with global regulatory standards .
However, "IMPD" also appears in unrelated contexts:
- Computer Science: "IMPd(Γ)" denotes the Ideal Membership Problem for constraint languages Γ, a mathematical problem in computational complexity .
- Permafrost Modeling: "APIM" (Alpine Permafrost Index Model) is a permafrost distribution model compared to the PFI (Permafrost Favorability Index) in geological studies .
Given the question’s phrasing ("comparison with similar compounds"), it is presumed that the focus is on the regulatory IMPD and analogous frameworks.
特性
CAS番号 |
113888-20-3 |
|---|---|
分子式 |
C16H19N9O7P2 |
分子量 |
511.33 g/mol |
IUPAC名 |
[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(imidazol-1-yl)phosphoryl]oxymethyl]oxolan-3-yl]oxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C16H19N9O7P2/c17-14-13-15(21-7-20-14)25(10-22-13)16-12(32-34(28,29)24-4-2-19-9-24)5-11(31-16)6-30-33(26,27)23-3-1-18-8-23/h1-4,7-12,16H,5-6H2,(H,26,27)(H,28,29)(H2,17,20,21)/t11-,12+,16+/m0/s1 |
InChIキー |
PLHILTSIFNHEGX-HWWQOWPSSA-N |
SMILES |
C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |
異性体SMILES |
C1[C@H](O[C@H]([C@@H]1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |
正規SMILES |
C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |
同義語 |
3'-deoxyadenosine-2',5'-diphosphoimidazolide Impd(3')ApIm |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Regulatory Frameworks
IMPD vs. IND (Investigational New Drug Application)
IMPD vs. Simplified IMPD
A simplified IMPD is permitted in the EU when:
- The IMP is authorized in the EU (referencing SmPC Summary of Product Characteristics).
- Non-clinical/clinical data are cross-referenced to existing documentation (e.g., IB) .
Comparison with Other Models/Problems
Regulatory IMPD vs. APIM (Alpine Permafrost Index Model)
While unrelated to pharmaceuticals, the APIM-PFI comparison highlights methodological differences:
- APIM : Uses rock glacier activity and thermal offsets to predict permafrost distribution .
- PFI : Relies on climate data and statistical odds ratios for permafrost favorability .
| Model | Basis | Application |
|---|---|---|
| APIM | Geological/thermal indicators | Alpine permafrost mapping . |
| PFI | Climate variables and probabilities | Regional permafrost prediction . |
IMPd(Γ) (Ideal Membership Problem) vs. CSP(Γ) (Constraint Satisfaction Problem)
In computational complexity:
- CSP(Γ) : Determines if a solution exists for a constraint network .
- IMPd(Γ): Tests if a polynomial belongs to an ideal generated by CSP constraints .
| Problem | Complexity | Domain |
|---|---|---|
| CSP(Γ) | Dichotomous (P vs. NP-complete) . | Finite domains . |
| IMPd(Γ) | Extends CSP with polynomial ideals | Algebraic methods . |
Key Research Findings
IMPD Flexibility : Cross-referencing to the IB reduces redundancy but requires harmonization with Good Clinical Practice (GCP) guidelines .
Global Harmonization : IMPD and IND share CTD alignment, but IND demands more granular CMC data early in development .
Simplified IMPD Challenges : Regulatory agencies may request full data if cross-referenced documents lack sufficient detail .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
